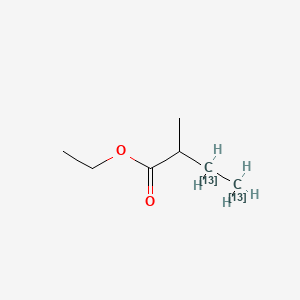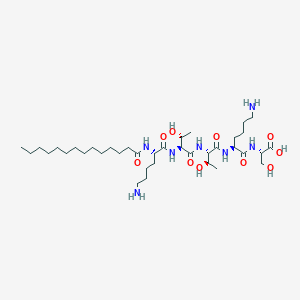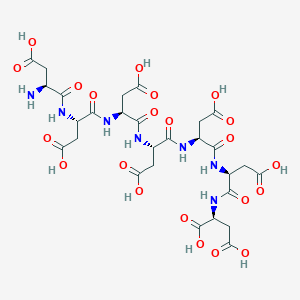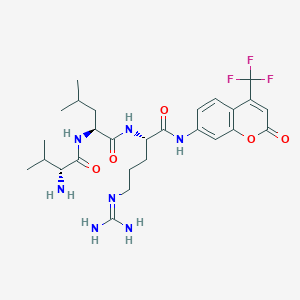
H-D-Val-Leu-Arg-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Val-Leu-Arg-AFC is a fluorogenic substrate commonly used in enzymatic assays to measure the activity of proteases. When added to a reaction mixture containing the enzyme of interest, this compound is cleaved by the protease, releasing a fluorescent compound . This compound is particularly useful in studying the activity of various proteases in both in vitro and in vivo experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Arg-AFC involves the coupling of the peptide sequence H-D-Val-Leu-Arg with the fluorogenic compound 7-amido-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Analyse Chemischer Reaktionen
Reaktionstypen
H-D-Val-Leu-Arg-AFC unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Die Verbindung wird spezifisch erkannt und von Zielproteasen gespalten, was zur Freisetzung der fluoreszierenden Verbindung 7-Amido-4-Trifluormethylcumarin führt .
Häufige Reagenzien und Bedingungen
Die enzymatische Spaltung von this compound wird typischerweise in gepufferten Lösungen bei physiologischem pH-Wert durchgeführt. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Proteasen wie Kallikrein, Trypsin und Thrombin .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das durch die enzymatische Spaltung von this compound gebildet wird, ist die fluoreszierende Verbindung 7-Amido-4-Trifluormethylcumarin . Dieses Produkt kann mit Hilfe der Fluoreszenzspektroskopie detektiert und quantifiziert werden, was eine Messung der Proteaseaktivität ermöglicht.
Wissenschaftliche Forschungsanwendungen
H-D-Val-Leu-Arg-AFC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird in zellbasierten Assays eingesetzt, um die Proteaseaktivität in lebenden Zellen zu überwachen.
Medizin: Wird in diagnostischen Assays zur Detektion der Proteaseaktivität in klinischen Proben verwendet.
Industrie: Wird bei der Entwicklung von Proteaseinhibitoren für therapeutische Zwecke eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine spezifische Erkennung und Spaltung durch die Zielprotease. Die Protease spaltet die Peptidbindung zwischen dem Argininrest und der fluorogenen Verbindung und setzt 7-Amido-4-Trifluormethylcumarin frei . Diese Freisetzung führt zu einer Erhöhung der Fluoreszenz, die gemessen werden kann, um die Proteaseaktivität zu bestimmen .
Wirkmechanismus
The mechanism of action of H-D-Val-Leu-Arg-AFC involves its specific recognition and cleavage by the target protease. The protease cleaves the peptide bond between the arginine residue and the fluorogenic compound, releasing 7-amido-4-trifluoromethylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
Vergleich Mit ähnlichen Verbindungen
H-D-Val-Leu-Arg-AFC ist einzigartig in seiner Fähigkeit, als fluorogenes Substrat für eine breite Palette von Proteasen zu dienen. Ähnliche Verbindungen umfassen:
H-D-Phe-Pip-Arg-AFC: Ein weiteres fluorogenes Substrat, das zur Messung der Proteaseaktivität verwendet wird.
H-D-Pro-Phe-Arg-AFC: Wird in ähnlichen Anwendungen verwendet, jedoch mit anderer Proteasespezifität.
H-D-Leu-Arg-AFC: Ein einfacheres Substrat mit weniger Aminosäureresten.
This compound zeichnet sich durch seine spezifische Peptidsequenz aus, die eine hohe Spezifität und Sensitivität für bestimmte Proteasen bietet .
Eigenschaften
Molekularformel |
C27H38F3N7O5 |
|---|---|
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |
InChI-Schlüssel |
TZVXRHVBYKVNOR-CNNODRBYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


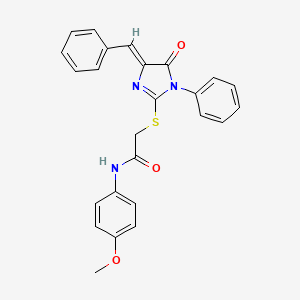

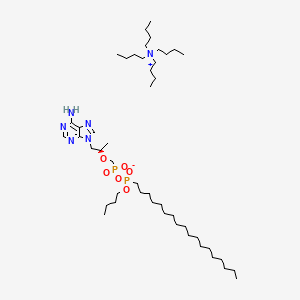
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
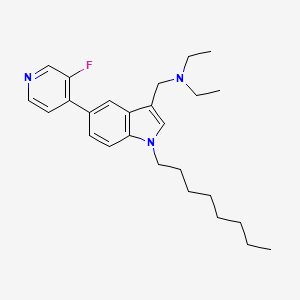
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

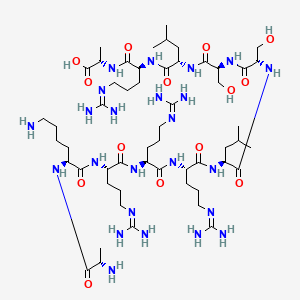
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

